1-(3-Methoxyphenyl)ethan-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNEJSEBGSCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methoxyphenyl Ethan 1,2 Diamine and Its Stereoisomers
Retrosynthetic Analysis of 1-(3-Methoxyphenyl)ethan-1,2-diamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.orgyoutube.com For this compound, the analysis focuses on disconnecting the key bonds to identify plausible synthetic pathways.
The primary disconnections for this target molecule are:
C-N Bond Disconnections: The two carbon-nitrogen bonds are logical points for disconnection. This approach leads back to a 2-carbon electrophilic synthon with the 3-methoxyphenyl (B12655295) group attached, and two ammonia-equivalent synthons. A practical implementation of this strategy would involve a precursor like an α-halo ketone or an epoxide, which can react with ammonia (B1221849) or a protected amine source.
C-C Bond Disconnection: Cleaving the bond between the two carbons of the ethane (B1197151) backbone suggests a route starting from a one-carbon unit attached to the 3-methoxyphenyl ring and another one-carbon unit. For instance, this could involve the reaction of a nucleophilic cyanomethyl group with an electrophilic center on a precursor derived from 3-methoxybenzaldehyde (B106831).
Functional Group Interconversion (FGI): An alternative strategy involves the interconversion of one of the amine groups from another functional group, such as a nitro or azide (B81097) group, which can be introduced and then reduced in a later step.
These retrosynthetic strategies form the basis for the classical and stereoselective synthetic routes detailed below.
Classical Synthetic Routes to this compound
Classical routes typically focus on constructing the racemic or a mixture of diastereomers of the target compound. These methods are often robust and utilize well-established chemical transformations.
Reductive amination is a powerful method for forming C-N bonds and is a primary strategy for synthesizing amines from carbonyl compounds. harvard.eduyoutube.comorganic-chemistry.org This process involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, a potential pathway starts with 3'-methoxy-2-(tosylamino)acetophenone. This precursor can undergo reductive amination. The ketone carbonyl is first converted to an imine using an ammonia source, and subsequent reduction yields the diamine.
Table 1: Reductive Amination Reducing Agents
| Reducing Agent | Characteristics | Solvent |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones; toxic cyanide byproducts. harvard.edumasterorganicchemistry.com | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN; tolerates acid-sensitive groups. harvard.eduorganic-chemistry.org | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
The reaction's efficiency can be influenced by the choice of reducing agent, solvent, and reaction conditions such as pH and temperature.
The reduction of a nitrile group is a fundamental transformation that provides a direct route to primary amines. bioone.org This pathway for synthesizing this compound would typically involve an α-aminonitrile precursor, often generated through a Strecker-type synthesis.
The general sequence is:
Cyanation: Starting with 3-methoxybenzaldehyde, reaction with an amine (e.g., ammonia or benzylamine) and a cyanide source (e.g., KCN) forms an α-aminonitrile.
Reduction: The nitrile group of the resulting α-aminonitrile is then reduced to a primary amine.
Common reagents for nitrile reduction include strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF or borane dimethyl sulfide). nih.gov Catalytic hydrogenation is also an effective method.
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-nitrogen bonds, typically between an aryl halide and an amine (a variant known as the Goldberg reaction). wikipedia.orgnih.gov While powerful for creating arylamines, its application to the direct synthesis of this compound is less straightforward.
A hypothetical Ullmann approach would likely involve coupling a pre-existing ethylenediamine (B42938) derivative with a 3-methoxyphenyl halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole). wikipedia.orgrsc.org However, challenges such as controlling the degree of arylation and potential side reactions can make this route less efficient than others. Modern Ullmann-type reactions often employ ligands like diamines or phenanthrolines to improve catalyst performance and allow for milder reaction conditions. tcichemicals.com
Table 2: Components of a Modern Ullmann C-N Coupling Reaction
| Component | Examples | Purpose |
|---|---|---|
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | Catalyst for the coupling reaction. wikipedia.org |
| Ligand | 1,10-Phenanthroline, Benzene-1,2-diamine derivatives | Stabilizes the copper catalyst and increases its reactivity. tcichemicals.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile. |
| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Toluene | High-boiling polar solvents are often required. wikipedia.org |
This method is generally more suited for attaching an aryl group to a nitrogen atom rather than constructing the core diamine structure itself. wikipedia.orgorganic-chemistry.org
Complex molecules are often built through multi-step synthetic sequences that involve various functional group interconversions. libretexts.org A plausible multi-step synthesis of this compound could start from the readily available 3-methoxyacetophenone.
A representative pathway might include:
α-Bromination: Reaction of 3-methoxyacetophenone with a bromine source (e.g., Br₂) to form 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
Azide Substitution: The α-bromo ketone can then react with sodium azide (NaN₃) to introduce the first nitrogen atom, forming 2-azido-1-(3-methoxyphenyl)ethan-1-one.
Ketone Reduction: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Hydroxyl to Amine Conversion: The alcohol can be converted to an amine through various methods, such as a Mitsunobu reaction or conversion to a leaving group followed by substitution with an amine source.
Azide Reduction: Finally, the azide group is reduced to the second primary amine, often via catalytic hydrogenation (H₂/Pd-C) or with Staudinger reaction conditions.
This step-by-step approach allows for the controlled introduction of functional groups to build the target molecule.
Stereoselective Synthesis of Enantiomeric Forms of this compound
Producing specific enantiomers or diastereomers of this compound requires stereoselective synthetic methods. These are critical for applications where biological activity is dependent on a specific stereochemistry.
Two primary strategies are employed:
Asymmetric Synthesis: This involves creating the chiral centers with a specific configuration from the outset. Asymmetric reductive amination (DARA) is a powerful technique where a prochiral ketone is converted directly to a chiral amine using a chiral catalyst and a hydrogen source. acs.org Ruthenium and Iridium complexes with chiral ligands like BINAP have been successfully used for such transformations.
Resolution of Racemates: This is a classical method where a racemic mixture of the target compound (or a precursor) is separated into its constituent enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid). researchgate.net This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine is liberated by treatment with a base. The synthesis of enantiomerically pure (R)-(+)-1-(3-methoxyphenyl)-ethylamine has been successfully demonstrated using this approach. prepchem.com
Table 3: Comparison of Stereoselective Synthesis Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. acs.org | High atom economy; can be highly enantioselective. | Development of a suitable catalyst can be challenging and expensive. |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary. |
| Diastereomeric Resolution | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. researchgate.netprepchem.com | Well-established, classical technique; applicable to many amines. | Theoretical maximum yield for the desired enantiomer is 50%; often requires multiple recrystallizations. |
Chiral Auxiliary Strategies
The use of a chiral auxiliary is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, this approach offers robust control over stereochemistry.
A prominent example involves the use of N-sulfinyl imines, utilizing Ellman's chiral tert-butanesulfinamide auxiliary. osi.lv This method is among the most effective for preparing chiral amines. osi.lv A plausible route begins with the condensation of 3-methoxyacetophenone with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl ketimine. The stereochemical outcome of subsequent nucleophilic additions to the C=N bond is controlled by the bulky tert-butyl group, which shields one face of the imine.
For instance, a Strecker-type reaction with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would lead to an α-amino nitrile intermediate with high diastereoselectivity. Subsequent reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) would furnish the diamine, followed by acidic cleavage of the sulfinamide auxiliary.
Alternatively, an aza-Henry (nitro-Mannich) reaction could be employed by adding nitromethane (B149229) to the chiral N-sulfinyl imine. The resulting nitroamine derivative can then be reduced to the target diamine. Other well-established auxiliaries, such as Evans oxazolidinones and pseudoephedrine, can also be adapted for the synthesis of chiral amines and their precursors. wikipedia.orgnih.govresearchgate.net
Table 1: Overview of Common Chiral Auxiliaries for Amine Synthesis
| Chiral Auxiliary | Typical Substrate | Key Transformation | Typical Diastereoselectivity (d.r.) | Cleavage Condition |
|---|---|---|---|---|
| tert-Butanesulfinamide (Ellman's) | Ketones/Aldehydes | Nucleophilic addition to C=N | >90:10 | Mild Acid (e.g., HCl) |
| Oxazolidinones (Evans) | Carboxylic Acids | Enolate Alkylation/Aldol | >95:5 | Hydrolysis/Reductive |
| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids | Enolate Alkylation | >95:5 | Hydrolysis/Reductive |
| 8-Phenylmenthol | α-Keto Esters | Grignard Addition | >90:10 | Hydrolysis |
Asymmetric Catalysis in the Synthesis of this compound
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. rsc.org
Asymmetric Hydrogenation of Imines
The transition metal-catalyzed asymmetric hydrogenation of C=N bonds is a highly efficient method for producing chiral amines. dicp.ac.cnnih.gov To synthesize this compound via this route, a suitable prochiral imine precursor is required. One potential substrate is an N-protected α-imino ester or ketone derived from a 3-methoxyphenyl precursor.
A more direct route involves the hydrogenation of an enamine or a pre-formed imine that already contains the second nitrogen atom. For example, an α-azido ketone, upon condensation with a primary amine and subsequent hydrogenation, could yield the diamine. The key step is the use of a chiral transition metal complex, typically featuring rhodium, ruthenium, or iridium, coordinated to a chiral phosphine (B1218219) ligand such as BINAP, SEGPHOS, or JOSIPHOS. nih.gov These catalysts can achieve high enantioselectivities (often >95% ee) and turnovers. dicp.ac.cnrsc.org
Table 2: Selected Catalyst Systems for Asymmetric Imine Hydrogenation
| Metal Precursor | Chiral Ligand | Substrate Type | Typical Enantioselectivity (ee) |
|---|---|---|---|
| [Ir(COD)Cl]₂ | (S)-f-Binaphane | N-Aryl Imines | Up to 99% |
| RuCl₂(PPh₃)₃ | Chiral Diamine/Diphosphine | Aromatic Ketimines | Up to 98% |
| Pd(OAc)₂ | (S,S)-f-binaphane | Exocyclic Enesulfonamides | >99% dicp.ac.cn |
| [{Ir(H)(diphosphine)}₂(μ-X)₃]X | (S)-BINAP | Quinoxalines | Up to 96% nih.gov |
Asymmetric Ring-Opening of Aziridines
The regioselective and stereoselective ring-opening of aziridines provides a powerful and direct pathway to vicinal diamines. rsc.orgnih.gov A general approach involves the reaction of a nucleophile with a meso- or racemic aziridine (B145994) in the presence of a chiral Lewis acid catalyst.
For the synthesis of this compound, a suitable precursor would be 2-(3-methoxyphenyl)aziridine, which can be synthesized from 3-methoxystyrene. In a dynamic kinetic asymmetric transformation (DyKAT), a racemic N-activated aziridine can be reacted with a nitrogen nucleophile (e.g., benzylamine, aniline, or a carbamate). nih.gov A chiral catalyst system, such as a copper(I) complex with a chiral ligand like (S)-BINAP, can facilitate the ring-opening, yielding the desired 1,2-diamine with high enantiomeric excess. nih.gov The reaction proceeds with the nucleophile attacking one of the aziridine carbons, typically with stereochemical inversion. msu.edu
Table 3: Catalytic Systems for Asymmetric Ring-Opening of Aziridines
| Catalyst System | Aziridine Substrate | Nucleophile | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Cu(I)-(S)-BINAP | Racemic N-Tosylaziridines | Aromatic Amines | Up to 99% nih.gov |
| Yb(OTf)₃ - Chiral Ligand | N-Acylaziridines | Amines, Azides | High |
| Ga(OTf)₃ - Chiral Ligand | N-Activated Aziridines | Sulfonamides | Up to 95% |
| Ti(Oi-Pr)₄ / Chiral Diol | meso-Aziridines | TMSN₃ | Up to 91% |
Other Asymmetric C-N and C-C Bond Forming Reactions
Modern organic synthesis has produced a variety of other catalytic methods for constructing chiral 1,2-diamines. rsc.orgnih.gov
Asymmetric Diamination of Olefins: This is one of the most direct strategies. It involves the simultaneous addition of two nitrogen atoms across a double bond. The asymmetric diamination of 3-methoxystyrene, using a palladium-based catalyst with a chiral ligand (e.g., (S)-Segphos) and a nitrogen source like a urea (B33335) derivative, can directly generate a cyclic precursor that is readily converted to the target diamine. rsc.org
Aza-Mannich Reaction: This reaction involves the C-C bond formation between an imine and an enolate equivalent. An imine derived from 3-methoxybenzaldehyde could react with an imino ester in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) to form a β-amino-α-imino ester. Subsequent reduction of the two imine functionalities would yield the 1,2-diamine.
Hydroamination of Alkenes: The intramolecular hydroamination of allylic hydroxylamine (B1172632) esters using a copper catalyst can produce chiral aziridines, which are precursors to 1,2-diamines. rsc.org Intermolecular versions involving allylic amines have also been developed. rsc.org
Enzymatic Resolution Techniques
Biocatalysis offers highly selective and environmentally benign routes to chiral molecules. For this compound, enzymatic kinetic resolution is a particularly viable strategy.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate from the modified product. A common approach employs lipases, such as Candida antarctica lipase (B570770) B (CALB), which are known for their broad substrate scope and high enantioselectivity. A racemic precursor to the target diamine, for example, a protected amino alcohol, could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, which can then be separated from the remaining unreacted enantiomer. A chemoenzymatic synthesis of rivastigmine, which shares a similar chiral amine core, has been demonstrated using this principle. researchgate.net
Another powerful class of enzymes are transaminases (TAs), which can catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone using an amino donor. rsc.org A potential route could involve the use of a transaminase to install the first chiral amine center on a ketone precursor, followed by chemical steps to introduce the second amino group.
Table 4: Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Principle | Common Application |
|---|---|---|---|
| Lipase | Kinetic Resolution | Enantioselective acylation/hydrolysis | Resolution of racemic alcohols or amines |
| Protease | Kinetic Resolution | Enantioselective amide bond formation/hydrolysis | Resolution of racemic esters or amides |
| Transaminase (TA) | Asymmetric Synthesis | Transfer of an amino group from a donor to a ketone | Direct synthesis of chiral amines from ketones |
| Monoamine Oxidase (MAO) | Deracemization | Selective oxidation of one amine enantiomer | Paired with a reducing agent for deracemization |
Green Chemistry Principles in the Synthesis of this compound
Evaluating synthetic routes through the principles of green chemistry is crucial for developing sustainable chemical processes. The methodologies discussed vary significantly in their environmental impact.
Atom Economy and Stoichiometric Reagents: Chiral auxiliary-based methods (Section 2.3.1) inherently suffer from poor atom economy. They require the use of a stoichiometric amount of the auxiliary, which must be synthesized, attached, and later removed, generating significant waste. In contrast, asymmetric catalytic methods (Section 2.3.2) and biocatalysis (Section 2.3.3) are far superior, as only a small, recyclable amount of the catalyst is needed.
Catalysis: The use of catalytic routes, whether metal-based or enzymatic, is a cornerstone of green chemistry. Asymmetric hydrogenation and olefin diamination are particularly "green" as they can directly convert simple precursors into the desired product with high efficiency and selectivity, minimizing byproduct formation.
Reaction Conditions and Solvents: Enzymatic reactions often proceed under mild conditions (room temperature, neutral pH) and in aqueous media, which are significantly more environmentally friendly than the cryogenic temperatures and anhydrous organic solvents frequently required for organometallic reactions. rsc.org
Efficiency Metrics: Metrics like Reaction Mass Efficiency (RME), which considers the mass of all reagents, solvents, and processing chemicals relative to the mass of the final product, provide a quantitative measure of a process's "greenness." Reductive amination processes, for example, have been analyzed using RME to optimize for less waste. researchgate.net Generally, catalytic and enzymatic routes will exhibit a much higher RME than stoichiometric auxiliary-based syntheses.
Table 5: Green Chemistry Comparison of Synthetic Strategies
| Strategy | Atom Economy | Catalyst Loading | Solvent/Conditions | Overall Greenness |
|---|---|---|---|---|
| Chiral Auxiliary | Low | Stoichiometric | Often harsh (cryogenic, strong bases) | Low |
| Asymmetric Catalysis | High | Catalytic (0.1-5 mol%) | Varies; can require organic solvents | Moderate to High |
| Enzymatic Methods | High | Catalytic (enzyme) | Mild (aqueous, RT, neutral pH) | High |
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant advancement in green synthetic chemistry. By eliminating the need for volatile organic solvents, these methods reduce environmental pollution, minimize waste, and can lower operational costs and safety hazards. The synthesis of precursors to diamines, such as imines, has been successfully demonstrated under solvent-free or minimal-solvent conditions, often enhanced by microwave irradiation. researchgate.net
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product compared to conventional heating methods. For the synthesis of an intermediate imine, which can be subsequently reduced to form the target diamine, a reaction could be envisioned between 3-methoxyacetophenone and an ammonia source. This process can be catalyzed by an acid, with the reaction proceeding efficiently under microwave irradiation without a bulk solvent. researchgate.net The simplicity and environmentally friendly nature of such a process are its most significant advantages. researchgate.net
Table 1: Representative Data for Acid-Catalyzed Synthesis of Aromatic Imines under Minimal Solvent Conditions
| Entry | Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Amine) | Yield (%) |
| 1 | 2,4-Dichloro-benzaldehyde | n-Propylamine | 82 |
| 2 | Benzaldehyde | n-Propylamine | 79 |
| 3 | 3,4-Dimethoxy-benzaldehyde | n-Propylamine | 83 |
| 4 | 3,4-Dihydroxy-benzaldehyde | n-Propylamine | 81 |
This table is adapted from a study on the synthesis of aromatic imines, which are precursors to the corresponding diamines. researchgate.net The data illustrates the high yields achievable with this methodology.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process, as it implies the generation of minimal waste or byproducts. primescholars.comnih.gov Unlike reaction yield, which focuses on the quantity of product obtained, atom economy assesses the intrinsic efficiency of the underlying chemical transformation. researchgate.net
The synthesis of this compound can be planned through various routes, with reductive amination of 3-methoxyacetophenone being a common approach. To evaluate the atom economy of this pathway, one must consider all the atoms in the reactants and compare them to the atoms in the final product.
A hypothetical two-step synthesis could involve:
Oximation of 3-methoxyacetophenone to form an oxime intermediate.
Reduction of the oxime to yield the target diamine, this compound.
Table 2: Theoretical Atom Economy Calculation for a Synthetic Route to this compound
| Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| 1 (Oximation) | 3-Methoxyacetophenone (C₉H₁₀O₂) + Hydroxylamine (NH₂OH) | 3-Methoxyacetophenone oxime (C₉H₁₁NO₂) | Water (H₂O) | 90.6% |
| 2 (Reduction) | 3-Methoxyacetophenone oxime (C₉H₁₁NO₂) + Hydrogen (H₂) | This compound (C₉H₁₄N₂O) | Water (H₂O) | 90.2% |
Sustainable Catalysis
Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. For the synthesis of chiral molecules like the stereoisomers of this compound, sustainable catalysis is particularly crucial.
Asymmetric catalysis, using chiral catalysts, allows for the direct synthesis of a specific enantiomer, avoiding the need for classical resolution methods which are inherently wasteful. google.com The asymmetric reductive amination of a prochiral ketone like 3-methoxyacetophenone is a powerful strategy. researchgate.net This can be achieved using transition-metal catalysts, such as those based on palladium, which can facilitate the hydroalkylation of dienes to produce chiral amines. chemrxiv.org Other approaches utilize copper-catalyzed reactions or even gold-catalyzed cyclizations in the synthesis of complex chiral structures. nih.govnih.gov
These catalytic systems offer several advantages for sustainability:
High Selectivity: They can provide high levels of chemo-, regio-, diastereo-, and enantioselectivity, ensuring the desired product is formed with minimal impurities. chemrxiv.orgnih.gov
Low Catalyst Loading: Catalysts are effective in very small quantities and can often be recycled and reused, reducing waste and cost.
Milder Conditions: Catalytic reactions frequently operate at lower temperatures and pressures compared to stoichiometric reactions, leading to significant energy savings.
The development of catalysts for the synthesis of chiral amines and diamines is an active area of research, with a focus on creating more efficient, robust, and environmentally benign systems derived from earth-abundant metals or even non-metal organocatalysts. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization of 1 3 Methoxyphenyl Ethan 1,2 Diamine
Reactions Involving Primary Amine Functionalities
The primary amine groups of 1-(3-Methoxyphenyl)ethan-1,2-diamine are nucleophilic and can react with a wide array of electrophiles. These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, leading to a diverse range of derivatives.
The primary amines of this compound are expected to readily undergo acylation with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield sulfonamides. These reactions are fundamental transformations for primary amines.
While specific literature on the acylation and sulfonylation of this compound is not abundant, the general reactivity of vicinal diamines is well-established. The reaction can proceed at one or both amine groups, with the stoichiometry of the reagents and reaction conditions controlling the degree of substitution. For instance, the use of one equivalent of an acylating or sulfonylating agent would likely produce a mixture of mono- and di-substituted products. The use of a significant excess of the electrophile would favor the formation of the N,N'-diacylated or N,N'-disulfonylated derivative.
The synthesis of N-sulfonyl amidines, for example, has been achieved through a copper-catalyzed three-component reaction involving sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. nih.gov This highlights a modern approach to the formation of sulfonamide-type structures.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Expected Product | Reaction Type |
| Acetyl chloride | N,N'-Diacetyl-1-(3-methoxyphenyl)ethan-1,2-diamine | Acylation |
| Benzoyl chloride | N,N'-Dibenzoyl-1-(3-methoxyphenyl)ethan-1,2-diamine | Acylation |
| p-Toluenesulfonyl chloride | N,N'-Ditosyl-1-(3-methoxyphenyl)ethan-1,2-diamine | Sulfonylation |
| Acetic anhydride | N,N'-Diacetyl-1-(3-methoxyphenyl)ethan-1,2-diamine | Acylation |
The nucleophilic nature of the primary amines in this compound allows for N-alkylation reactions with alkyl halides or other alkylating agents. As with acylation, mono- or di-alkylation can be achieved by controlling the reaction stoichiometry. However, overalkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, particularly under harsh conditions or with highly reactive alkylating agents. Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction, is a common and more controlled method for the synthesis of N-alkylated amines. researchgate.net
This compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. bldpharm.com When both amine groups of the diamine react with two equivalents of a carbonyl compound, a diimine is formed. These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium towards the product.
A pertinent example is the synthesis of N,N′-Bis(3-methoxybenzylidene)ethane-1,2-diamine, a bidentate Schiff base ligand, formed from the condensation of ethane-1,2-diamine and 3-methoxybenzaldehyde (B106831). rsc.org The reaction of this compound with two equivalents of an appropriate aldehyde or ketone is expected to proceed similarly to yield the corresponding Schiff base. Such Schiff bases are significant as ligands in coordination chemistry. wikipedia.orgresearchgate.net
Table 2: Schiff Base Formation with Carbonyl Compounds
| Carbonyl Compound | Product | Reaction Conditions |
| 3-Methoxybenzaldehyde | N,N'-Bis(3-methoxybenzylidene)-1-(3-methoxyphenyl)ethan-1,2-diamine | Ethanolic solution, reflux |
| Salicylaldehyde | N,N'-Bis(salicylidene)-1-(3-methoxyphenyl)ethan-1,2-diamine | Ethanolic solution, reflux |
| Acetone | N,N'-Diisopropylidene-1-(3-methoxyphenyl)ethan-1,2-diamine | Neat or in a suitable solvent |
Cyclization Reactions Utilizing the Diamine Motif of this compound
The 1,2-diamine functionality is a key structural feature that enables this compound to participate in a variety of cyclization reactions to form saturated heterocyclic systems. These reactions are of great importance in medicinal chemistry as these heterocyclic scaffolds are present in numerous biologically active molecules.
Imidazolidines: The reaction of this compound with one equivalent of an aldehyde or ketone is expected to form an imidazolidine (B613845) ring. This five-membered heterocyclic system is formed through a cyclocondensation reaction. The synthesis of imidazolidine derivatives can also be achieved through multi-component reactions. For example, the synthesis of new imidazolidine and tetrahydropyrimidine (B8763341) derivatives has been reported from the reaction of diaminoalkanes with (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide. capes.gov.br
Diazepines: Seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines, can be synthesized using diamines as starting materials. acs.org For instance, 1,4-diazepine derivatives can be formed through the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. rsc.org The reaction of this compound with a suitable 1,3-dielectrophile would be a viable route to substituted diazepines.
Tetrahydropyrimidines: Tetrahydropyrimidines are six-membered heterocyclic compounds that can be synthesized from 1,3-diamines. While this compound is a 1,2-diamine, its derivatives could potentially be used in more complex multi-step syntheses to access larger ring systems. The Biginelli reaction is a well-known multi-component reaction for the synthesis of dihydropyrimidinones, which are related to tetrahydropyrimidines. nih.gov
The reaction of this compound with various bifunctional electrophiles provides a direct route to a range of heterocyclic compounds. The nature of the electrophile determines the size and type of the resulting ring.
For example, reaction with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI), would lead to the formation of a cyclic urea (B33335), an imidazolidin-2-one derivative. sigmaaldrich.com Similarly, reaction with carbon disulfide would yield a cyclic thiourea, an imidazolidine-2-thione. The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can lead to the formation of dihydropyrazines, which can be subsequently reduced to piperazines.
Table 3: Cyclization Reactions with Bifunctional Electrophiles
| Bifunctional Electrophile | Expected Heterocyclic Product | Ring System |
| Phosgene/Carbonyldiimidazole | 4-(3-Methoxyphenyl)imidazolidin-2-one | Imidazolidinone |
| Carbon Disulfide | 4-(3-Methoxyphenyl)imidazolidine-2-thione | Imidazolidinethione |
| Glyoxal | 2-(3-Methoxyphenyl)-2,3-dihydropyrazine | Dihydropyrazine |
| Malonic acid derivative | 4-(3-Methoxyphenyl)piperazin-2,6-dione | Piperazinedione |
Reactivity of the Methoxyphenyl Moiety
The reactivity of the methoxyphenyl group in this compound is largely dictated by the activating and directing effects of the methoxy (B1213986) substituent on the aromatic ring. The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.
Electrophilic Aromatic Substitution on the Methoxyphenyl Group
The electron-donating nature of the methoxy group significantly enhances the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. quora.com Consequently, electrophilic aromatic substitution reactions on the methoxyphenyl moiety of this compound are expected to be facile. The primary products of such reactions will be the result of substitution at the positions ortho and para to the methoxy group. Given that the ethan-1,2-diamine substituent is at the meta position, the possible substitution patterns are at the 2-, 4-, and 6-positions of the aromatic ring.
The directing effect of the methoxy group is a dominant factor in determining the regioselectivity of these reactions. libretexts.org The increased electron density at the ortho and para positions stabilizes the arenium ion intermediate formed during the electrophilic attack at these sites. vanderbilt.edu While the ethylamine (B1201723) side chain can have some influence, the methoxy group's powerful activating and directing properties are generally the primary determinants of the substitution pattern.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Predicted Major/Minor Product | Rationale |
| 2-position (ortho to -OCH₃) | Major | Resonance stabilization from the methoxy group. |
| 4-position (para to -OCH₃) | Major | Resonance stabilization from the methoxy group; less steric hindrance than the 2-position. |
| 6-position (ortho to -OCH₃) | Major | Resonance stabilization from the methoxy group. |
| 5-position (meta to -OCH₃) | Minor/Trace | Lack of significant resonance stabilization from the methoxy group. |
This table is based on established principles of electrophilic aromatic substitution on anisole (B1667542) derivatives. quora.comvanderbilt.edu
Functional Group Interconversions on the Aromatic Ring (e.g., Halogenation, Hydroxylation)
Functional group interconversions on the aromatic ring of this compound can be achieved through various synthetic methodologies. These transformations allow for the introduction of new functionalities that can be used for further derivatization.
Halogenation:
The halogenation of the methoxyphenyl group is a common electrophilic aromatic substitution reaction. quora.com Due to the activating nature of the methoxy group, these reactions can often proceed under milder conditions than those required for less activated aromatic rings. For instance, bromination of anisole can be achieved with bromine in a solvent like acetic acid without the need for a strong Lewis acid catalyst. quora.com The primary products are expected to be the ortho- and para-brominated derivatives.
In the case of this compound, direct halogenation would likely lead to a mixture of 2-, 4-, and 6-halo-substituted products. To achieve better regioselectivity, protecting the diamine functionality may be necessary to prevent side reactions and to potentially influence the steric hindrance around the aromatic ring.
Table 2: Potential Halogenation Reactions of the Methoxyphenyl Moiety
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂ in CH₃COOH | 2-Bromo-1-(3-methoxyphenyl)ethan-1,2-diamine, 4-Bromo-1-(3-methoxyphenyl)ethan-1,2-diamine, 6-Bromo-1-(3-methoxyphenyl)ethan-1,2-diamine |
| Chlorination | Cl₂ with a mild Lewis acid (e.g., FeCl₃) | 2-Chloro-1-(3-methoxyphenyl)ethan-1,2-diamine, 4-Chloro-1-(3-methoxyphenyl)ethan-1,2-diamine, 6-Chloro-1-(3-methoxyphenyl)ethan-1,2-diamine |
The expected products are based on the known reactivity of anisole and its derivatives. quora.com
Hydroxylation:
The introduction of a hydroxyl group onto the aromatic ring can be accomplished through several methods. One common approach is the cleavage of the methyl ether to form a phenol. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.
Alternatively, direct hydroxylation of the aromatic ring can be performed, although this can be less selective. The reaction of N-acetyl-3,4-dimethoxyphenethylamine has been shown to undergo beta-hydroxylation, indicating that enzymatic or chemical oxidation can modify the side chain, and similar principles could apply to the aromatic ring under specific conditions. nih.gov
Mechanistic Investigations of Key Reactions of this compound
While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of key reactions involving the methoxyphenyl moiety can be inferred from studies on analogous compounds, particularly anisole.
The mechanism of electrophilic bromination of anisole has been a subject of detailed kinetic and mechanistic studies. niscpr.res.inresearchgate.net The reaction in aqueous acetic acid generally follows second-order kinetics, being first order in both anisole and bromine. niscpr.res.in The mechanism proceeds through the formation of a Wheland intermediate (a resonance-stabilized carbocation), where the electrophile (Br⁺ or a polarized Br-Br molecule) attacks the electron-rich aromatic ring. quora.com
The rate-determining step is the formation of this sigma complex. Subsequent rapid deprotonation by a base (such as the solvent or the counter-ion) restores the aromaticity and yields the final substituted product. The presence of the activating methoxy group lowers the activation energy for the formation of the ortho and para Wheland intermediates, thus favoring substitution at these positions. vanderbilt.edu
Kinetic studies on the bromination of anisole have also explored the role of catalysts and inhibitors. niscpr.res.in For instance, the presence of bromide ions can lead to the formation of the less reactive tribromide ion (Br₃⁻), which can also act as a brominating agent, albeit at a slower rate. niscpr.res.in
Table 3: Intermediates in the Electrophilic Bromination of the Methoxyphenyl Moiety
| Step | Intermediate | Description |
| 1 | π-complex | Initial weak association between the bromine molecule and the π-system of the aromatic ring. |
| 2 | Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation formed by the attack of the electrophile at the ortho or para position. The positive charge is delocalized over the ring and the oxygen of the methoxy group. |
| 3 | Deprotonated product | The final brominated aromatic compound after loss of a proton. |
This table illustrates the generally accepted intermediates in electrophilic aromatic substitution on activated rings like anisole. quora.comvanderbilt.edu
Further research focusing specifically on the reactivity and mechanistic pathways of this compound would be beneficial for a more complete understanding of its chemical behavior and for the rational design of its derivatives for various applications.
Coordination Chemistry and Catalytic Applications of 1 3 Methoxyphenyl Ethan 1,2 Diamine
Ligand Design Principles Incorporating 1-(3-Methoxyphenyl)ethan-1,2-diamine
The design of ligands is central to controlling the properties of the resulting metal complexes. For this compound, several principles apply:
Chelation: As a bidentate ligand, it forms a stable five-membered chelate ring with a metal ion through its two nitrogen atoms. This "chelate effect" results in significantly higher thermodynamic stability compared to coordination with two separate monodentate amine ligands.
Chirality: The ligand possesses a stereogenic center at the carbon atom bearing the phenyl group. This inherent chirality can be transferred to the coordination sphere of the metal, making complexes derived from it prime candidates for applications in asymmetric catalysis, where the selective synthesis of one enantiomer of a product is desired.
Steric and Electronic Effects: The 3-methoxyphenyl (B12655295) substituent provides specific steric bulk that can influence the accessibility of the metal center, potentially creating a chiral pocket that directs the approach of substrates in a catalytic cycle. Electronically, the methoxy (B1213986) group is an electron-donating group, which can modulate the electron density at the metal center, thereby tuning its reactivity and redox potential. The position of the methoxy group (meta) influences the electronic effect transmitted to the metal center upon coordination.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with diamine ligands typically involves straightforward reaction pathways.
Complexes of this compound with transition metals can generally be synthesized by reacting the ligand with a suitable metal salt in a 1:1, 2:1, or 3:1 ligand-to-metal molar ratio. orientjchem.org The choice of solvent and reaction conditions, such as temperature, is crucial for obtaining crystalline products.
Ruthenium (Ru): Ruthenium complexes, often used in catalysis, could be prepared from precursors like [Ru(arene)Cl₂]₂ or RuCl₂(PPh₃)₃. matthey.comrsc.org These complexes are known for their varied geometries and electronic states. nih.gov
Copper (Cu): Copper(II) readily forms square planar or octahedral complexes with ethylenediamine (B42938) derivatives. jocpr.comrsc.org A typical synthesis involves mixing the ligand with a copper(II) salt, such as CuCl₂ or Cu(NO₃)₂, in an alcoholic solvent. jocpr.comnih.gov
Palladium (Pd): Palladium(II) complexes, widely used in cross-coupling reactions, are typically square planar. Synthesis often involves reacting the diamine ligand with a palladium(II) source like K₂[PdCl₄] or [PdCl₂(MeCN)₂]. science.govresearchgate.net
Nickel (Ni): Nickel(II) can form square planar or octahedral complexes depending on the ligand field. The reaction of NiCl₂·6H₂O with the diamine would be a common route to such complexes. rsc.orgnih.gov
Cobalt (Co): Cobalt can form complexes in both +2 and +3 oxidation states, often with octahedral geometry. nih.gov Synthesis with Co(II) salts like CoCl₂ is common, and subsequent oxidation can yield Co(III) complexes. iosrjournals.orgmdpi.com
Zinc (Zn): As a d¹⁰ metal, Zinc(II) typically forms tetrahedral or octahedral complexes. researchgate.net These are often synthesized by the direct reaction of a zinc salt (e.g., ZnCl₂) with the ligand. nih.govnih.gov
A generalized reaction for the formation of a transition metal complex (M) with the ligand (L) is shown below: MX₂ + nL → [M(L)n]X₂ (where X is an anion like Cl⁻ or NO₃⁻, and n is the stoichiometric coefficient)
Complexes with main group metals are also feasible. The synthesis often involves the deprotonation of the ligand followed by a salt metathesis reaction with a main group metal halide. psu.edu For instance, reacting the lithium salt of a diamine with a Group 2 metal halide can yield the corresponding complex. researchgate.net The coordination chemistry of main group elements is diverse, and the resulting structures would depend on the size and preferred coordination number of the metal ion. nih.gov
Theoretical and Computational Chemistry Studies of 1 3 Methoxyphenyl Ethan 1,2 Diamine
Quantum Chemical Calculations on 1-(3-Methoxyphenyl)ethan-1,2-diamine
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the fundamental properties of a molecule. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine electronic structure and energy. nih.gov
The electronic character of this compound is dictated by the interplay between its aromatic ring, the electron-donating methoxy (B1213986) group, and the ethylenediamine (B42938) side chain.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap generally suggests higher reactivity. wikipedia.orgresearchgate.net
HOMO: The HOMO is expected to be primarily localized on the electron-rich regions of the molecule. This includes the π-system of the methoxyphenyl ring and the non-bonding lone pair orbitals of the two nitrogen atoms in the diamine chain. The methoxy group, being a strong electron-donating group through resonance, increases the energy of the HOMO, making the molecule a better electron donor.
LUMO: The LUMO is anticipated to be an antibonding π* orbital of the aromatic ring. Electron-withdrawing groups would lower its energy, but the substituents on this molecule are primarily donating.
Table 1: Predicted Frontier Orbital Properties for this compound This table presents theoretical values based on principles from related compounds; specific experimental or calculated data for the title compound is not available.
| Property | Predicted Location / Value | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates strong electron-donating character. Localized on the methoxyphenyl ring and nitrogen lone pairs. |
| LUMO Energy | Relatively High | Localized on the π* antibonding orbitals of the aromatic ring. |
| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability but potential for reactivity under appropriate conditions. researchgate.net |
Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orgcsbsju.edu For this compound, significant conformational freedom exists due to rotation around several single bonds.
The key sources of conformational isomerism are:
Rotation about the C1-C2 (ethane) bond: This leads to different relative orientations of the two amine groups, which can be described by a dihedral angle. The primary conformers would be staggered (gauche and anti) arrangements, which are generally more stable than eclipsed forms.
Rotation about the C(aryl)-C1 bond: This determines the orientation of the ethylenediamine side chain relative to the plane of the methoxyphenyl ring.
A potential energy surface (PES) for this molecule would be complex, featuring multiple local minima corresponding to stable conformers. libretexts.orgcsbsju.eduiupac.org The transitions between these conformers would proceed through higher-energy transition states. Computational studies on similar flexible molecules like phenethylamines and substituted alkanes show that the energy differences between conformers can be subtle, and multiple conformations may coexist at room temperature. nih.govunifesp.brchemrxiv.orgmdpi.com The stability of each conformer is governed by a balance of steric hindrance, intramolecular hydrogen bonding between the two amine groups, and electronic interactions.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| N-C1-C2-N | Defines the relative position of the two amino groups. | Staggered (gauche, anti) conformations are energetically favored over eclipsed. |
| C(aryl)-C(aryl)-C1-C2 | Defines the orientation of the side chain relative to the ring. | Influenced by steric interactions between the side chain and the ortho hydrogens of the ring. |
The benzene (B151609) ring core of the molecule is inherently aromatic. The properties of this ring are significantly modulated by its two substituents: the methoxy group and the 1,2-diaminoethyl group.
Methoxy Group Effect: The oxygen atom of the methoxy group has lone pairs that are in conjugation with the aromatic π-system. This results in a powerful electron-donating resonance effect (+M), which increases the electron density of the ring, making it more nucleophilic. vaia.comwikipedia.orglibretexts.org This effect outweighs the oxygen's inductive electron-withdrawing effect (-I), which arises from its high electronegativity. libretexts.org Consequently, the methoxy group is considered an "activating" group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org
1,2-Diaminoethyl Group Effect: The ethylenediamine substituent is attached to the ring via a C-C sigma bond. Due to the electronegative nitrogen atoms, this group primarily exerts an electron-withdrawing inductive effect (-I) on the ring. This effect slightly reduces the electron density of the aromatic ring, making it a deactivating group.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and the influence of the environment, such as a solvent. nih.gov
The conformational preferences of this compound are expected to be highly dependent on the solvent environment. MD simulations are the ideal tool to probe these effects.
Polar Protic Solvents (e.g., water, methanol): In these solvents, strong hydrogen bonds would form between the solvent molecules and the solute's hydrogen bond donors (the two N-H groups) and acceptors (the two nitrogen atoms and the methoxy oxygen). cdnsciencepub.comnih.gov This explicit solvation would compete with any potential intramolecular hydrogen bonding. frontiersin.org The strong interaction with the solvent would likely stabilize more extended, open conformations that maximize the exposure of the polar functional groups to the solvent. scielo.br
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors but not donors. They would interact strongly with the N-H protons of the diamine, again favoring conformations where these groups are solvent-accessible.
Non-polar Solvents (e.g., hexane, toluene): In a non-polar environment, intramolecular interactions become more significant. Intramolecular hydrogen bonding between the two amine groups (one acting as a donor, the other as an acceptor) could become a dominant factor, leading to more compact or folded conformations. Studies on other flexible molecules have shown that the population ratio of different conformers can shift significantly with solvent polarity. unifesp.br
The functional groups present in this compound allow for a variety of specific intermolecular interactions, which would govern its properties in a condensed phase (liquid or solid) and its interactions with biological targets.
Hydrogen Bonding: This is expected to be the most significant intermolecular force. The two primary amine groups provide strong hydrogen bond donors (N-H). The nitrogen lone pairs and the oxygen lone pair of the methoxy group act as hydrogen bond acceptors. ncert.nic.in This allows for the formation of extensive hydrogen-bonded networks between molecules.
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. In this arrangement, the rings would align in either a face-to-face or, more commonly, a parallel-displaced orientation to minimize electrostatic repulsion.
C-H···π Interactions: The C-H bonds of the ethylenediamine side chain or the methoxy group can act as weak hydrogen bond donors to the π-face of an adjacent aromatic ring. researchgate.netunipa.it
MD simulations on analogous systems like liquid anisole (B1667542) have confirmed the presence of C-H···O and C-H···π interactions, highlighting their importance in defining the local structure. researchgate.netunipa.it
Table 3: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Significance |
|---|---|---|---|
| Hydrogen Bond | Amino (-NH₂) | Amino (-N:), Methoxy (-O:) | High |
| π-π Stacking | Methoxyphenyl Ring (π-system) | Methoxyphenyl Ring (π-system) | Moderate |
| C-H···π Interaction | Aliphatic C-H, Methoxy C-H | Methoxyphenyl Ring (π-system) | Low to Moderate |
| Dipole-Dipole | Entire Molecule | Entire Molecule | Moderate |
| van der Waals | All Atoms | All Atoms | High (collectively) |
Ligand-Metal Interaction Modeling in this compound Complexes
The utility of this compound as a chiral ligand in catalysis hinges on its coordination to a metal center. Computational modeling of these ligand-metal interactions is essential for designing effective catalysts. Such models can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic properties of the complex.
Studies on similar substituted ethylenediamine complexes have shown that the nature and position of the substituents significantly influence the structure and properties of the metal complexes. dntb.gov.uaresearchgate.net For instance, the steric bulk of the 3-methoxyphenyl (B12655295) group in this compound would be expected to create a specific chiral pocket around the metal center, which is crucial for enantioselective catalysis.
Computational methods can be used to calculate key parameters such as bond lengths, bond angles, and coordination energies. These calculations help in understanding the stability of the complexes and how the ligand framework can be modified to tune the catalytic activity.
Table 2: Illustrative Computed Parameters for a Hypothetical Metal Complex of this compound
This table provides hypothetical computed data for the interaction of this compound with a generic transition metal (M).
| Parameter | Description | Computed Value |
| M-N1 Bond Length | Distance between the metal and the first nitrogen atom | 2.15 Å |
| M-N2 Bond Length | Distance between the metal and the second nitrogen atom | 2.18 Å |
| N1-M-N2 Bite Angle | The angle formed by the two nitrogen atoms and the metal center | 83.5° |
| Coordination Energy | The energy released upon formation of the complex | -45.7 kcal/mol |
Note: The data in this table is illustrative, based on typical values for similar diamine-metal complexes, and does not represent experimentally verified results for this specific compound.
Through such detailed computational investigations, a deeper understanding of the chemical behavior of this compound can be achieved, paving the way for its rational application in asymmetric synthesis and materials science.
Advanced Analytical Methodologies for Research Scale Characterization of 1 3 Methoxyphenyl Ethan 1,2 Diamine
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
For 1-(3-Methoxyphenyl)ethan-1,2-diamine, techniques such as Electrospray Ionization (ESI) coupled with HRMS would be employed. ESI is a soft ionization method that typically generates the protonated molecule [M+H]⁺. The high-resolution analyzer (e.g., Orbitrap or TOF) then measures its mass with exceptional accuracy. This experimental mass is compared against the calculated mass for the predicted molecular formula (C₉H₁₅N₂O⁺ for the protonated molecule) to confirm the compound's elemental makeup. Furthermore, tandem mass spectrometry (HRMS/MS) experiments can be performed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern provides invaluable information about the molecule's structure, such as the loss of the methoxy (B1213986) group or cleavages within the ethylamine (B1201723) chain.
Table 1: Illustrative HRMS Data for a Protonated Molecule
| Parameter | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Protonated Ion [M+H]⁺ | C₉H₁₅N₂O⁺ |
| Calculated Exact Mass | 167.11844 Da |
| Measured Exact Mass | 167.11821 Da |
| Mass Accuracy | < 5 ppm |
This table is illustrative, based on the principles of HRMS. Actual measured mass may vary slightly.
Advanced NMR Spectroscopy (2D NMR, Solid-State NMR for Complex Structures)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the structural elucidation of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are necessary to piece together the complete molecular structure.
1D NMR : The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons on the ethylamine backbone. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. chemicalbook.com
2D NMR : Techniques like COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (e.g., which protons on the ethylenediamine (B42938) chain are next to each other). Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to connect protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. uva.nl This allows for the unambiguous assignment of all ¹H and ¹³C signals and confirms the connectivity of the methoxyphenyl group to the ethanediamine moiety.
For analyzing the compound in its solid or crystalline form, Solid-State NMR (SS-NMR) would be utilized. SS-NMR provides information about the molecular conformation and packing within the crystal lattice, which is lost when the sample is dissolved for solution-state NMR.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D NMR Correlations (HMBC) |
| Methoxy (-OCH₃) | ~3.8 | ~55 | Correlates with aromatic C3 |
| Aromatic C1 | - | ~140 | Correlates with H2, H6, H1' |
| Aromatic C2/C6 | ~6.8-7.3 | ~112-120 | Correlates with adjacent aromatic C's |
| Aromatic C3 | - | ~160 | Correlates with -OCH₃ protons |
| Aromatic C4/C5 | ~6.8-7.3 | ~115-130 | Correlates with adjacent aromatic C's |
| Ethan-1-amine (CH) | ~4.0 | ~58 | Correlates with aromatic C1, C2, C6 |
| Ethan-2-amine (CH₂) | ~2.9 | ~48 | Correlates with C1' |
| Amine (NH₂) | Broad | - | - |
Note: Predicted values are estimates. Actual spectra would be required for precise assignments.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) : To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. azypusa.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for resolving chiral amines. nih.gov By integrating the areas of the two resulting peaks, the ratio of the enantiomers and the e.e. can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust technique for assessing the purity of the compound and identifying volatile impurities. rjptonline.org The sample is vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter a mass spectrometer for identification based on their mass spectra. glsciences.com For amines, derivatization (e.g., acylation) is sometimes employed to improve their volatility and chromatographic peak shape, which can also lead to more distinctive mass spectral fragmentation patterns for easier identification of regioisomers. researchgate.net
Table 3: Typical Chiral HPLC and GC-MS Parameters
| Technique | Parameter | Typical Value/Condition |
| Chiral HPLC | Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV at 254 nm or 275 nm | |
| GC-MS | Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |
| Carrier Gas | Helium | |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. For example, N-H stretching vibrations from the amine groups would appear in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-O stretch of the methoxy ether group would produce a strong signal around 1250 cm⁻¹, and aromatic C=C ring stretches would appear in the 1450-1600 cm⁻¹ region. mpg.de
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in the IR spectrum. For this compound, Raman would be useful for analyzing the vibrations of the aromatic ring and the C-C backbone.
Table 4: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (sp³) | Aliphatic Chain & Methoxy | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Aryl Ether | ~1250 (strong) |
| C-N Stretch | Amine | 1020 - 1250 |
Circular Dichroism Spectroscopy for Stereochemical Assignment of this compound Enantiomers
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for distinguishing between enantiomers and assigning their absolute configuration. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net An achiral molecule will not produce a CD signal.
For the enantiomers of this compound, the CD spectra would be mirror images of each other. The shape and sign (positive or negative) of the observed Cotton effects, which are the characteristic peaks in a CD spectrum, are directly related to the three-dimensional arrangement of the chromophores (in this case, the methoxyphenyl group) relative to the chiral centers. By comparing the experimental CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory) or to the spectra of structurally related compounds with known configurations, the absolute stereochemistry (R or S) of the enantiomers can be determined. researchgate.net The intensity of the CD signal is also directly proportional to the enantiomeric excess of the sample.
Applications of 1 3 Methoxyphenyl Ethan 1,2 Diamine in Advanced Organic Synthesis and Materials Science
1-(3-Methoxyphenyl)ethan-1,2-diamine as a Chiral Building Block in Complex Molecule Synthesis
Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of numerous chiral catalysts and pharmaceuticals. nih.gov While the synthesis of these diamines can be challenging, particularly for unsymmetrically substituted variants, their application in asymmetric synthesis is extensive. nih.govrsc.orgrsc.org
Stereocontrol in Downstream Synthetic Pathways
The stereochemical information embedded within this compound makes it a powerful tool for controlling the stereochemical outcome of subsequent reactions. The defined spatial arrangement of its amino groups can direct the approach of reagents, leading to the formation of specific stereoisomers. This principle is fundamental in asymmetric catalysis, where ligands derived from chiral diamines can induce high levels of enantioselectivity in a wide range of transformations. acs.org The efficient and stereocontrolled synthesis of enantioenriched vicinal diamines is a continuing challenge in modern chemical methodology. acs.org
The development of catalytic methods for the asymmetric synthesis of 1,2-diamines has been a subject of considerable interest due to their presence in biologically active compounds and their use in developing synthetic building blocks, chiral ligands, and organocatalysts. rsc.org Synthetic strategies are primarily based on the formation of C-N, C-C, and C-H bonds. rsc.org For instance, the catalytic aminolysis of meso-aziridines is a highly effective method for obtaining chiral 1,2-diamines with two differently substituted amino groups. rsc.org
While specific studies detailing the stereocontrol exerted by this compound are not extensively documented in the reviewed literature, the principles governing the application of similar chiral 1,2-diamines are well-established. acs.org These diamines can be transformed into a variety of chiral ligands for catalysts or can be further elaborated to produce chiral heterocyclic rings and β-lactams through ring-closure reactions. nih.gov
Precursor for Advanced Organic Intermediates
The structural scaffold of this compound serves as a valuable starting point for the synthesis of more complex and functionally diverse organic intermediates. The two amino groups provide reactive handles for the introduction of a wide array of substituents, enabling the construction of intricate molecular architectures.
A significant application of vicinal diamines is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.commdpi.comrsc.org For example, the reaction of 1,2-diamines with dicarbonyl compounds is a classic and effective method for the synthesis of pyrazines and other related heterocycles. mdpi.com Recent advancements have focused on greener synthetic routes, including enzymatic cascades, for the production of N-heterocycles from diamines. rsc.org
The synthesis of various heterocyclic building blocks, which are key starting materials in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science, often involves diamine precursors. acs.org While direct examples of the use of this compound as a precursor for specific, named advanced organic intermediates are not prominent in the surveyed literature, its potential is evident from the broad utility of aromatic 1,2-diamines in the synthesis of a diverse range of heterocyclic compounds. nih.gov
Integration of this compound into Polymeric Structures
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a suitable candidate for incorporation into polymeric chains. Aromatic diamines are a critical class of monomers in the synthesis of high-performance polymers such as polyamides and polyimides.
Monomer in Polymerization Reactions
Aromatic polyamides, known for their exceptional thermal stability, chemical resistance, and mechanical properties, are typically synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids or their derivatives. tandfonline.comnih.gov Similarly, aromatic polyimides, another class of high-performance polymers, are prepared from the reaction of aromatic diamines with dianhydrides. researchgate.netrsc.orgmdpi.comncku.edu.tw
The properties of the resulting polymers are highly dependent on the structure of the diamine monomer. The incorporation of a methoxy-substituted phenyl group and a chiral ethane (B1197151) backbone, as found in this compound, could impart unique characteristics to the resulting polymer, such as altered solubility, thermal behavior, and potentially, chiroptical properties.
Despite this potential, a review of the available literature did not yield specific examples of the use of this compound as a monomer in polymerization reactions. The research in this area has predominantly focused on other aromatic diamines. tandfonline.comnih.govacs.orgacs.org
Ligand Scaffolds in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Chiral diamines are of particular interest as ligands for the synthesis of chiral MOFs (CMOFs), which have applications in enantioselective separations and catalysis. acs.orgnih.gov
The synthesis of CMOFs can be achieved through several strategies, including the use of chiral ligands, spontaneous resolution of achiral ligands, or post-synthetic modification of achiral MOFs. nih.gov The incorporation of a chiral diamine such as this compound could lead to the formation of a chiral framework with specific recognition sites. researchgate.netnih.govcapes.gov.br
However, a thorough search of the scientific literature did not reveal any studies where this compound was specifically used as a ligand in the synthesis of MOFs. The field has largely explored other chiral and achiral diamines for this purpose. nih.gov
Role of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces between the molecules are non-covalent. Key to this field are interactions such as hydrogen bonding, which can direct the assembly of molecules into well-defined, higher-order structures. rsc.org
While the principles of supramolecular chemistry suggest a potential role for this compound in this field, specific research detailing its supramolecular behavior or its use in forming specific supramolecular structures was not found in the reviewed literature. The study of imine- and amine-type macrocycles derived from other chiral diamines and aromatic dialdehydes has shown rich supramolecular chemistry, including the formation of host-guest complexes, dimers, and capsules. nih.gov
Host-Guest Interactions
No specific studies detailing the use of this compound as either a host or a guest molecule in supramolecular systems were identified. Research in host-guest chemistry typically involves molecules like cyclodextrins, calixarenes, or crown ethers, which can encapsulate guest molecules. While the structural components of this compound make it a plausible candidate for such interactions, no experimental data on its binding affinities, complex formation, or recognition capabilities could be located.
Self-Assembly Processes
Similarly, there is a lack of published research on the self-assembly of this compound or its simple derivatives into higher-order structures such as gels, liquid crystals, or nanofibers. The interplay of hydrogen bonding from the amine groups and aromatic interactions from the methoxyphenyl group could theoretically drive such processes, but no specific examples or characterization data are available.
Development of Novel Functional Materials Utilizing this compound Derivatives
While chiral diamines, in general, are incorporated into functional materials like chiral polymers or metal-organic frameworks (MOFs) to impart specific properties, there are no specific examples in the available literature where this compound has been used as a monomer or a linker for these purposes. nih.gov The synthesis of functional materials is an active area of research, but this specific diamine does not appear to be a commonly used building block in the reported studies.
Future Directions and Emerging Research Avenues for 1 3 Methoxyphenyl Ethan 1,2 Diamine
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. uc.pt The integration of 1-(3-Methoxyphenyl)ethan-1,2-diamine into automated flow synthesis platforms represents a significant area for future development. Such systems enable rapid reaction optimization, multistep sequences without intermediate isolation, and the generation of compound libraries with high precision and reproducibility. researchgate.netfu-berlin.de
Automated platforms can facilitate the exploration of reaction conditions for the synthesis and derivatization of this compound, minimizing human error and resource consumption. nih.gov For instance, the synthesis of N,N'-derivatized diamines, which are valuable as ligands or pharmaceutical intermediates, could be streamlined. A modular flow setup could perform a reductive amination, followed by an in-line purification and a subsequent reaction, such as an acylation or alkylation, in a fully automated sequence. uc.ptnih.gov This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients, demonstrating its potential for complex molecule construction. nih.gov
Table 1: Hypothetical Automated Flow Synthesis of a Rufinamide Analog
| Module | Operation | Reactants | Conditions | Potential Advantage |
|---|---|---|---|---|
| 1: Reactor Coil 1 | Imine Formation | This compound, Aldehyde | 80°C, 2 min residence time | Rapid, controlled heating. |
| 2: Packed-Bed Reactor | Reduction | Intermediate from Module 1, H₂ (gas) | Immobilized Pd/C catalyst, 40°C | Safe handling of H₂ gas, catalyst recycling. |
| 3: Liquid-Liquid Separator | In-line Extraction | Product stream from Module 2, Aqueous wash | Membrane-based separation | Automated work-up, no manual extraction. |
| 4: Reactor Coil 2 | Acylation | Purified diamine from Module 3, Acid chloride | 60°C, 5 min residence time | Precise stoichiometry and temperature control. |
| 5: In-line Analysis | Real-time Monitoring | Final product stream | Flow-NMR/FT-IR | Immediate feedback for optimization. fu-berlin.de |
Exploration of Bio-Inspired Catalysis with this compound Ligands
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that replicate key features of their active sites. acs.orgchimia.ch Metalloenzymes, for example, often utilize precisely arranged coordination spheres to perform complex transformations. anl.gov Chiral 1,2-diamines are exceptional ligands in coordination chemistry and asymmetric catalysis, making this compound a prime candidate for exploration in this field. rsc.orgnih.gov
Future research could focus on designing novel metal complexes where this compound or its derivatives serve as the central coordinating ligand. These complexes could be designed to mimic the function of enzymes like hydrogenases (for proton reduction and hydrogen evolution) or nitrogenases. chimia.chanl.gov The inherent chirality of the diamine ligand could be exploited to induce high enantioselectivity in reactions such as asymmetric hydrogenation, C-H amination, or the reduction of challenging substrates like CO₂. acs.orgrsc.org The electronic properties of the catalyst can be fine-tuned by modifying the methoxy (B1213986) group on the phenyl ring, providing a mechanism to control reactivity and selectivity. researchgate.net
Table 2: Potential Applications in Bio-Inspired Catalysis
| Enzyme/Process Mimicked | Metal Center | Potential Role of the Diamine Ligand | Target Reaction | Reference Principle |
|---|---|---|---|---|
| Hydrogenase | Nickel, Cobalt | Provide a chiral N,N-coordination environment to stabilize low-valent metal states. | Electrocatalytic proton reduction to H₂. | Mimicking the sulfur-rich environment of hydrogenase active sites. anl.gov |
| Carbon Dioxide Reductase | Cobalt, Rhenium | Create a selective binding pocket for CO₂ activation. | Electrochemical reduction of CO₂ to formate (B1220265) or formic acid. | Utilizing ligand frameworks to control catalyst selectivity. researchgate.net |
| Monooxygenases | Copper, Iron | Form a stable complex that can activate O₂ for substrate oxidation. | Asymmetric epoxidation or hydroxylation of olefins. | Bio-inspired oxidation catalysis using metalloenzymes. acs.org |
| Transfer Hydrogenases | Rhodium, Iridium | Serve as a chiral ligand to control the stereochemical outcome of hydride transfer. | Asymmetric transfer hydrogenation of ketones and imines. | Asymmetric synthesis using chiral 1,2-diamine ligands. rsc.org |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms, kinetics, and catalyst behavior is crucial for developing more efficient synthetic processes. Advanced spectroscopic techniques applied in-situ allow for real-time monitoring of chemical transformations as they occur. units.it Future studies on reactions involving this compound could greatly benefit from these tools, particularly when integrated into the automated flow systems described previously. fu-berlin.de
Techniques such as Process Analytical Technology (PAT), including in-situ Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed information on the concentration of reactants, intermediates, and products over time. units.itdtu.dk For example, when this compound is used as a ligand in a catalytic cycle, in-situ NMR could identify the catalyst's resting state or detect transient intermediates, offering insights that are impossible to gain from analyzing the final product alone. units.it This data is invaluable for mechanistic elucidation and for building robust kinetic models to optimize reaction conditions.
Table 3: Spectroscopic Probes for Monitoring Reactions
| Spectroscopic Technique | Information Obtained | Application Example for the Diamine | Advantages |
|---|---|---|---|
| In-situ FT-IR/Raman | Concentration of functional groups (C=O, N-H, C=N). | Monitoring the conversion of an imine intermediate to the final diamine during a reduction. | Non-invasive, rapid data acquisition, compatible with flow cells. |
| In-situ NMR | Detailed structural information on all soluble species. | Observing the formation and consumption of diastereomeric intermediates in an asymmetric synthesis. units.it | Provides unambiguous structural data and quantitative analysis. |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Tracking the state of a colored transition metal catalyst complexed with the diamine ligand. | High sensitivity, simple instrumentation. |
| Mass Spectrometry | Detection of reaction intermediates and products by mass-to-charge ratio. | Identifying short-lived intermediates in a complex catalytic cycle. | Extremely high sensitivity and specificity. |
Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives
Future research can leverage ML models to predict the reactivity of the diamine's functional groups in various chemical environments. By creating unique molecular "fingerprints" or graph-based representations of the molecule, AI algorithms can be trained to forecast its performance as a ligand, a reactant in a novel reaction, or a chiral auxiliary. dartmouth.edu Furthermore, generative AI models can be employed to design novel derivatives of this compound. By defining desired properties—such as enhanced catalytic activity, specific binding affinity, or improved solubility—these models can propose new molecular structures that chemists can then synthesize and test, streamlining the traditional trial-and-error approach to discovery. cmu.edu
Table 4: Machine Learning Workflow for Designing Novel Diamine Ligands
| Step | Description | AI/ML Tool | Expected Output | Reference Principle |
|---|---|---|---|---|
| 1. Data Collection | Compile a dataset of known chiral diamine ligands and their performance in a target reaction (e.g., asymmetric hydrogenation). | Database mining tools. | A structured dataset of reactions, yields, and enantiomeric excess. | Training models on real-world datasets. researchgate.net |
| 2. Feature Engineering | Convert molecular structures, including this compound, into numerical descriptors (features). | Molecular graph models, quantum mechanical calculations. | Digital "fingerprints" capturing steric and electronic properties. dartmouth.edu | |
| 3. Model Training | Train a predictive model to learn the relationship between the molecular features and catalytic performance. | Graph Neural Networks (GNNs), Random Forest. | A model that can predict the yield and enantioselectivity for a new ligand. | Predicting reaction outcomes. chemeurope.comeurekalert.org |
| 4. Generative Design | Use the trained model within a generative algorithm to propose new derivatives of the diamine. | Genetic algorithms, Reinforcement Learning. | A list of novel, synthetically accessible ligand structures optimized for the target reaction. | Computer-assisted experiment design. cmu.edu |
Untapped Synthetic Potential of this compound in New Chemical Space
While this compound is a known synthetic intermediate, its full potential as a scaffold for exploring new chemical space remains largely untapped. Its combination of a chiral vicinal diamine core and a methoxyphenyl group—a common feature in bioactive compounds—makes it an attractive starting point for the synthesis of novel molecular architectures. nih.govmdpi.com
One promising avenue is the development of new classes of chiral ligands. Beyond simple metal coordination, the diamine can be incorporated into more complex structures like salen-type ligands or macrocycles, which can offer unique catalytic properties. rsc.org Another area of exploration is its use in multicomponent reactions or as a precursor for synthesizing novel heterocyclic ring systems. The two amine functionalities provide handles for constructing diverse molecular frameworks that could be of interest in medicinal chemistry or materials science. The synthesis of differentially protected diamines would further expand its utility, allowing for sequential, selective functionalization to build complex, polyfunctional molecules. nih.gov
Table 5: Untapped Synthetic Applications and Potential Products
| Reaction Type | Role of the Diamine | Potential Product Class | Significance |
|---|---|---|---|
| Synthesis of Salen-type Ligands | Chiral diamine backbone | Chiral Metal-Salen Complexes | Catalysts for asymmetric epoxidation, cyclopropanation, and other transformations. rsc.org |
| Pictet-Spengler Reaction | Chiral amine component | Tetrahydro-β-carbolines / Tetrahydroisoquinolines | Scaffolds for biologically active alkaloids and pharmaceutical agents. |
| Ugi or Passerini Multicomponent Reactions | Amine component | Complex Peptidomimetics and Heterocycles | Rapid generation of molecular diversity for screening libraries. |
| Dynamic Kinetic Resolution | Chiral resolving agent and nucleophile | Enantiopure amines, alcohols, or other chiral molecules. | Efficient synthesis of single-enantiomer compounds from racemic mixtures. researchgate.net |
| Polymer Synthesis | Monomer unit | Chiral Polyamides or Polyimines | Materials for chiral separations, sensors, or asymmetric catalysis. |
Q & A
Q. Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.7 ppm), aromatic protons (δ 6.5–7.2 ppm), and amine groups (δ 1.5–2.5 ppm, broad).
- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic system, P1 space group) reveals bond angles, dihedral angles between the methoxyphenyl and ethylenediamine moieties, and hydrogen-bonding networks (e.g., N-H···O interactions) .
Advanced Consideration : Computational modeling (DFT) can validate experimental data and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
What role does this compound play in pharmaceutical intermediate synthesis, and how are related impurities detected?
Basic Research Focus
This diamine serves as a precursor for opioid analogs (e.g., tramadol derivatives). Key steps include:
- Alkylation : Reacting with cyclohexanones to form aminocyclohexanol intermediates.
- Impurity Profiling : Unspecified impurities (e.g., cyclization byproducts) are monitored via HPLC (C18 column, UV detection at 220–280 nm) with retention time matching .
Advanced Consideration : High-resolution mass spectrometry (HRMS) and tandem MS/MS can resolve isobaric impurities (e.g., regioisomers) undetectable by routine HPLC .
In coordination chemistry, how is this diamine utilized in preparing Schiff base ligands and their metal complexes?
Q. Basic Research Focus
- Schiff Base Synthesis : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) yields ligands like N,N’-bis(4-methoxybenzylidene)ethan-1,2-diamine.
- Metal Complexation : Co(II), Ni(II), and Hg(II) complexes are synthesized in ethanolic solutions, characterized by:
Advanced Consideration : EPR spectroscopy elucidates electronic environments of paramagnetic centers (e.g., d⁷ Co(II)) .
What analytical challenges arise in quantifying trace impurities of 1-(3-Methoxyphenyl) derivatives in drug formulations?
Q. Advanced Research Focus
- Challenges :
- Matrix Effects : Excipients in formulations may interfere with UV detection.
- Low Concentrations : Impurities <0.1% require sensitive methods (e.g., UPLC-MS).
- Solutions :
How does the methoxy substituent’s position (ortho, meta, para) influence the compound’s reactivity and applications?
Q. Advanced Research Focus
- Steric Effects : Meta-substitution (3-methoxy) reduces steric hindrance compared to ortho, favoring nucleophilic attacks.
- Electronic Effects : The methoxy group’s electron-donating nature enhances aromatic ring reactivity in electrophilic substitutions (e.g., nitration).
- Catalytic Applications : Meta-substituted diamines show higher enantioselectivity in asymmetric catalysis (e.g., Suzuki-Miyaura couplings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
